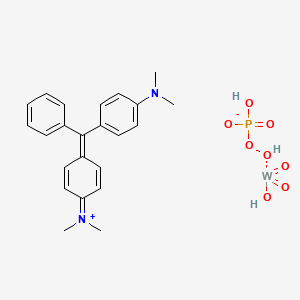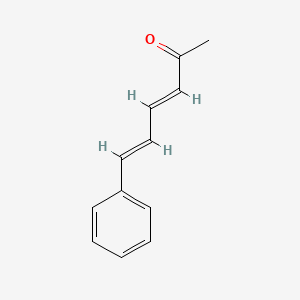
6-Phenylhexa-3,5-dien-2-one
概要
説明
“6-Phenylhexa-3,5-dien-2-one” is a compound with the molecular formula C12H12O . It has a molecular weight of 172.23 . This compound is a minor kavalactone originally found in Piper methysticum (kava plant) .
Synthesis Analysis
The synthesis of “6-Phenylhexa-3,5-dien-2-one” can be achieved through a Claisen–Schmidt condensation reaction . This involves the reaction of cinnamaldehyde with other reagents .
Molecular Structure Analysis
The IUPAC name for this compound is (3E,5E)-6-phenyl-3,5-hexadien-2-one . The InChI code is 1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+ . The compound contains a total of 25 bonds, including 13 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ketone .
Chemical Reactions Analysis
The compound exhibits certain chemical reactions, as indicated by its NMR spectroscopy data . For instance, its 1H NMR (400 MHz, CDCl3) shows δ 7.68 (d, J = 17.6 Hz, 1H), 7.53 (m, 5H), 7.41-7.34 (m, 3H), 6.95 (t, J = 15.8 Hz, 5H), 6.63 (dd, J = 14.2 Hz and 7.0 Hz, 1H), 3.85 (s, 3 H) .
Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 317.1±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.8±3.0 kJ/mol . The flash point is 117.8±21.3 °C . The index of refraction is 1.572 . The molar refractivity is 56.1±0.3 cm3 .
科学的研究の応用
Application in Synthesis of Novel Curcumin Analogues
- Scientific Field : Organic Chemistry
- Summary of the Application : 6-Phenylhexa-3,5-dien-2-one has been used in the synthesis of novel curcumin analogues . Curcumin is a compound found in turmeric that has various biological and pharmacological activities .
- Methods of Application or Experimental Procedures : The synthesis involves Claisen–Schmidt condensations of cinnamaldehyde, arylaldehyde, and acetone .
- Results or Outcomes : The synthesized curcumin analogues were evaluated for their antitumor activities against the human cancer cell line A549 in vitro . The results indicated that the synthesized molecules have a moderate antitumor activity .
Organic Synthesis Intermediate
- Scientific Field : Organic Chemistry
- Summary of the Application : 6-Phenylhexa-3,5-dien-2-one can be used as an intermediate in organic synthesis . It can be used to synthesize other organic compounds .
- Methods of Application or Experimental Procedures : One possible method of synthesis is through the reaction of adipic acid diethyl ester with benzaldehyde under alkaline conditions .
- Results or Outcomes : The specific outcomes would depend on the particular synthesis being carried out .
Use in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : 6-Phenylhexa-3,5-dien-2-one can be used as an intermediate in chemical synthesis . It can be used to synthesize other organic compounds .
- Methods of Application or Experimental Procedures : One possible method of synthesis is through the reaction of adipic acid diethyl ester with benzaldehyde under alkaline conditions .
- Results or Outcomes : The specific outcomes would depend on the particular synthesis being carried out .
Safety And Hazards
特性
IUPAC Name |
(3E,5E)-6-phenylhexa-3,5-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNUCJKOERXADE-YLNKAEQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinnamylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Phenylhexa-3,5-dien-2-one | |
CAS RN |
4173-44-8 | |
| Record name | 6-Phenylhexa-3,5-dien-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004173448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-phenylhexa-3,5-dien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnamylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | Cinnamylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

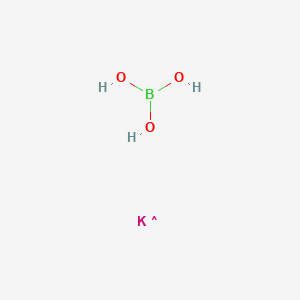

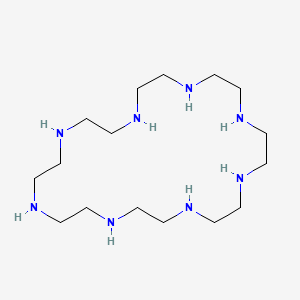
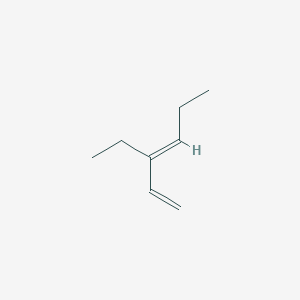
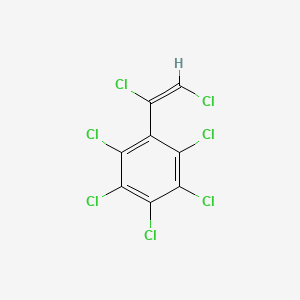
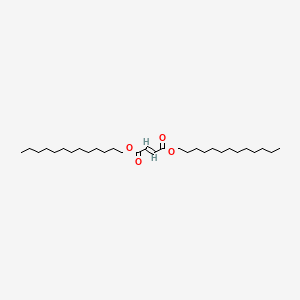
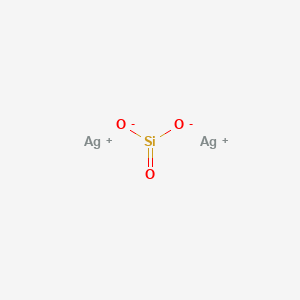
![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)
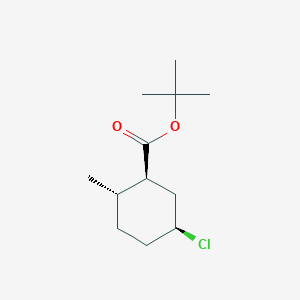
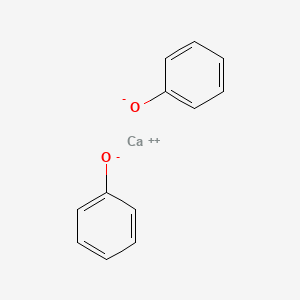
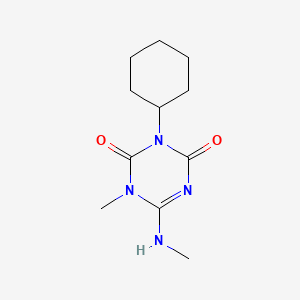
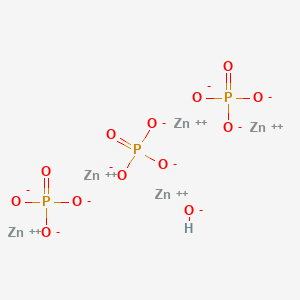
![Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1624077.png)
